5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of indole derivatives, including 5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can be used.
Major Products: Depending on the reaction conditions, products can include halogenated indoles, nitroindoles, and various oxidized or reduced derivatives
Scientific Research Applications
Indole derivatives, including this compound, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug.
LSD (Lysergic acid diethylamide): A psychoactive compound.
5’-Methyl 3’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure and specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-O'-methyl 3-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-4-9-26-17(23)14-15(20)27-10(2)13(16(22)25-3)19(14)11-7-5-6-8-12(11)21-18(19)24/h4-8H,1,9,20H2,2-3H3,(H,21,24) |
InChI Key |
CAMOTDRESBQCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCC=C)C(=O)OC |
Origin of Product |
United States |
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